![molecular formula C23H23NO4 B567849 2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-2-allylpent-4-enoic acid CAS No. 1311992-97-8](/img/structure/B567849.png)
2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-2-allylpent-4-enoic acid
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Overview
Description
Scientific Research Applications
Preparation of Fmoc-β2hXaa-OH for Solid-Phase Syntheses
Šebesta and Seebach (2003) described the preparation of new N-Fmoc-protected β2-homoamino acids, crucial for the solid-phase syntheses of β-peptides. The process involved a diastereoselective amidomethylation and an N-Cbz/N-Fmoc protective-group exchange, showcasing a method suitable for large-scale preparation. The comprehensive characterization of these Fmoc-amino acids and their precursors through various analytical techniques affirmed the robustness and reliability of the synthesis process (Šebesta & Seebach, 2003).
Enzyme-activated Surfactants for Carbon Nanotube Dispersion
Cousins et al. (2009) researched the use of N-Fluorenyl-9-methoxycarbonyl-protected amino acids as surfactants for carbon nanotubes. The surfactants were then converted into enzymatically activated CNT surfactants, which enabled the creation of homogeneous aqueous nanotube dispersions on-demand under constant and physiological conditions. This study highlights the potential of using these surfactants in various applications requiring controlled dispersion of carbon nanotubes (Cousins et al., 2009).
Mechanism of Action
Target of Action
It is known that this compound is a derivative of valine, an essential amino acid . Amino acids and their derivatives are known to influence various biological processes, including the secretion of anabolic hormones, fuel supply during exercise, mental performance during stress-related tasks, and prevention of exercise-induced muscle damage .
Mode of Action
It is known that amino acid derivatives can interact with their targets in various ways, such as acting as substrates, inhibitors, or modulators of enzymes, or as ligands for receptors .
Biochemical Pathways
As a derivative of valine, it may be involved in protein synthesis and other metabolic processes related to amino acids .
Pharmacokinetics
As a derivative of valine, it is likely to be absorbed and distributed in the body in a manner similar to other amino acids .
Result of Action
As a derivative of valine, it may contribute to protein synthesis and other metabolic processes related to amino acids .
Action Environment
Environmental factors such as pH, temperature, and the presence of other molecules can influence the action, efficacy, and stability of this compound .
properties
IUPAC Name |
2-(9H-fluoren-9-ylmethoxycarbonylamino)-2-prop-2-enylpent-4-enoic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H23NO4/c1-3-13-23(14-4-2,21(25)26)24-22(27)28-15-20-18-11-7-5-9-16(18)17-10-6-8-12-19(17)20/h3-12,20H,1-2,13-15H2,(H,24,27)(H,25,26) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HNFDPUQNBJDSGT-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCC(CC=C)(C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H23NO4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
377.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-2-allylpent-4-enoic acid |
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